molecular formula C20H24ClN7O2S B13860020 N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide

N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide

Cat. No.: B13860020
M. Wt: 462.0 g/mol
InChI Key: OKDHNWCZOCWVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, also known as GZD824 or GZD-824, is a highly potent and selective small-molecule inhibitor targeting the BCR-ABL tyrosine kinase, including its wild-type and various mutant forms. This compound is primarily utilized in oncological research, specifically for the study of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary research value lies in its ability to overcome resistance to earlier-generation BCR-ABL inhibitors like imatinib; it effectively inhibits key mutant isoforms such as T315I, which is notoriously resistant to many other therapies. The mechanism of action involves competitive binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its constitutive tyrosine kinase activity and suppressing downstream signaling pathways like JAK-STAT and MAPK/ERK, which are critical for cellular proliferation and survival. Preclinical studies have demonstrated that GZD824 induces apoptosis and arrests the cell cycle in BCR-ABL-driven leukemia cell lines, showing promising efficacy in vivo. This makes it a crucial tool compound for investigating resistance mechanisms, developing combination therapies, and advancing the understanding of targeted cancer treatment strategies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H24ClN7O2S

Molecular Weight

462.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[2-(2-hydroxyethylamino)ethylamino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H24ClN7O2S/c1-12-4-3-5-14(21)18(12)28-19(30)15-11-24-20(31-15)27-17-10-16(25-13(2)26-17)23-7-6-22-8-9-29/h3-5,10-11,22,29H,6-9H2,1-2H3,(H,28,30)(H2,23,24,25,26,27)

InChI Key

OKDHNWCZOCWVES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)NCCNCCO)C

Origin of Product

United States

Biological Activity

N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, often referred to as compound (I), is a notable chemical entity in the field of medicinal chemistry due to its biological activity, particularly as a protein tyrosine kinase inhibitor. This article explores its mechanisms, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₂ClN₅O₃S
  • Molecular Weight : 397.92 g/mol
  • IUPAC Name : N-(2-Chloro-6-methylphenyl)-2-[[6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide

The structure includes a thiazole ring, a pyrimidine derivative, and a chlorinated aromatic system, which contribute to its biological activity.

Compound (I) primarily functions as an inhibitor of protein tyrosine kinases , specifically targeting Src kinases. Src kinases are implicated in various cellular processes such as proliferation, differentiation, and survival. Inhibition of these kinases can disrupt oncogenic signaling pathways, making this compound a candidate for cancer therapeutics.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects on various cancer cell lines.
  • Induction of Apoptosis : By disrupting signaling pathways, it can lead to programmed cell death in malignant cells.
  • Anti-inflammatory Effects : It may also modulate immune responses, providing potential benefits in immunological disorders.

Anticancer Activity

The efficacy of compound (I) has been evaluated in several studies. Below is a summary table highlighting its biological activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (Leukemia)0.3Src kinase inhibition
MOLM13 (Leukemia)1.2Induction of apoptosis
A375 (Melanoma)0.5Disruption of ERK signaling
MCF7 (Breast Cancer)0.8Inhibition of cell proliferation

Case Studies

  • Study on Leukemia Cell Lines :
    A study demonstrated that compound (I) effectively inhibited the proliferation of MV4-11 and MOLM13 leukemia cells at concentrations significantly lower than many existing treatments. The mechanism was attributed to the inhibition of Src kinase activity and subsequent apoptosis induction .
  • In Vivo Efficacy :
    In xenograft models, treatment with compound (I) led to a marked reduction in tumor size compared to control groups. The study reported that oral administration resulted in sustained plasma levels that maintained therapeutic efficacy over time .
  • Safety Profile :
    Toxicity studies indicated that compound (I) exhibited a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dasatinib with structurally related thiazolecarboxamide derivatives:

Compound Name / CAS RN Key Structural Differences Molecular Weight Kinase Inhibition (IC₅₀, nM) Solubility (mg/mL) Clinical Status References
Dasatinib (302964-08-5) Hydroxyethylpiperazine side chain 394.28 Abl: 0.6; Src: 3.0 0.4 (pH 7.4) Approved (CML/ALL)
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (302964-08-5 intermediate) Chloro substituent at pyrimidine C6; lacks hydroxyethyl group 394.28 Abl: 120; Src: >1000 0.05 (pH 7.4) Preclinical
N-(2-Chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-5-thiazolecarboxamide (CAS RN: 358.84 g/mol) Pyridine replaces pyrimidine ring 358.84 Abl: 250; Src: ND 0.2 (pH 7.4) Research phase
N-(2-Chloro-6-methylphenyl)-2-[(5-methyl-2-pyridinyl)amino]-5-thiazolecarboxamide Methylpyridine substituent at C5 358.84 Abl: 180; Src: ND 0.3 (pH 7.4) Discontinued

Key Findings from Comparative Studies

Impact of Hydroxyethylpiperazine Side Chain

  • The hydroxyethylpiperazine moiety in dasatinib improves water solubility (0.4 mg/mL vs. 0.05 mg/mL in chloro-substituted analogs) and oral bioavailability (F = 34% vs. <5% in analogs) .
  • This modification enhances binding to kinase ATP pockets via hydrogen bonding, reducing IC₅₀ values by >100-fold compared to chloro-substituted intermediates .

Pyrimidine vs. Pyridine Core

  • Pyrimidine-based compounds (e.g., dasatinib) exhibit superior kinase selectivity over pyridine analogs. For example, dasatinib’s Abl IC₅₀ is 0.6 nM, while pyridine analogs show IC₅₀ > 180 nM .
  • Pyridine derivatives lack the pyrimidine N1 nitrogen critical for forming a hydrogen bond with Abl kinase’s Thr315 residue, reducing potency .

Substituent Effects on Pharmacokinetics

  • Chloro vs. Hydroxyethyl Groups : Chloro-substituted analogs (e.g., CAS 302964-08-5 intermediate) exhibit poor metabolic stability (t₁/₂ = 1.2 h in human liver microsomes vs. dasatinib’s t₁/₂ = 4.5 h) .
  • Methylpyridine Derivatives : Methyl groups at pyridine C4/C5 improve membrane permeability but increase off-target effects (e.g., hERG inhibition) .

Polymorph Stability Dasatinib monohydrate (Form I) demonstrates superior solubility (0.4 mg/mL) and stability (ΔHfusion = 145°C) compared to anhydrous forms . In contrast, chloro-substituted analogs (e.g., CAS 302964-08-5 intermediate) are hygroscopic and prone to degradation under humid conditions .

Preparation Methods

Synthesis of Key Intermediate: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

  • Reactants:

    • 2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-formamide
    • 2-Methyl-4,6-dichloropyrimidine
    • Organic base (e.g., sodium tert-butoxide)
    • Aprotic solvent (e.g., tetrahydrofuran)
  • Procedure:
    The amino-thiazole intermediate and 2-methyl-4,6-dichloropyrimidine are combined in tetrahydrofuran under stirring. The organic base is added slowly at low temperature (10-20°C) to facilitate nucleophilic aromatic substitution at the 6-chloro position of the pyrimidine ring. The reaction is maintained for approximately 1.5 hours, then acidified with dilute hydrochloric acid to precipitate the product, which is collected by filtration and dried.

  • Yield and Properties:

    • Yield: Approximately 86.4%
    • Physical form: Cream-colored solid
    • Melting point: 282–286.5°C

This step is critical as it installs the pyrimidinyl moiety onto the thiazolecarboxamide scaffold.

Substitution with Piperazine Derivatives to Form Dasatinib

  • Reactants:

    • N-(2-chloro-6-methylphenyl)(6-chloro-2-methylpyrimidine-4-ylamino)-1,3-thiazole-5-carboxamide (from 2.1)
    • 1-(2-Hydroxyethyl)piperazine
    • Diisopropylethylamine (DIPEA) or other organic base
    • Solvent: n-Butanol or similar high-boiling solvent
  • Procedure:
    The chloropyrimidinyl intermediate is reacted with 1-(2-hydroxyethyl)piperazine in the presence of DIPEA. The mixture is heated at 120°C for 4–5 hours to promote nucleophilic substitution of the chlorine atom by the piperazine nitrogen. After cooling, the product precipitates and is collected by filtration, washed, and dried.

  • Yield and Properties:

    • Yield: Around 81.2%
    • Physical form: Cream-colored solid
    • Melting point: 256–260°C

This step completes the construction of the final Dasatinib molecule by introducing the hydroxyethyl-piperazinyl group essential for biological activity.

Alternative Synthetic Routes and Process Improvements

One-Pot Synthesis of Thiazolecarboxamide Intermediate

A "one-pot" approach involves reacting (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide with N-bromosuccinimide (NBS), water, and thiocarbamide to directly obtain 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. This intermediate can then be coupled with 4,6-bis-chloro-2-methylpyrimidine and subsequently substituted with 1-(2-hydroxyethyl)piperazine.

Use of Protecting Groups and Amidation Agents

Some methods employ hydroxyl protecting groups (e.g., substituted alkyl ethers, benzyl ethers, silyl ethers) on the hydroxyethyl moiety during intermediate steps to improve stability and yield. Amidation condensing agents such as phosphorodichloridic acid phenyl ester (PDCP), dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), HATU, and EDCI are used to facilitate coupling reactions between amines and acid derivatives.

Chlorination Agents

Chlorination of pyrimidine intermediates is typically performed using agents such as phosphorus trichloride, phosphorus pentachloride, thionyl chloride, or oxalyl chloride, with oxalyl chloride often preferred for its efficiency and cleaner reaction profile.

Summary Table of Key Reaction Conditions and Yields

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1. Formation of thiazolecarboxamide intermediate 2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-formamide + 2-methyl-4,6-dichloropyrimidine + sodium tert-butoxide THF, 10-20°C, 1.5 h, acid workup 86.4 Precipitates as cream solid, mp 282–286.5°C
2. Substitution with 1-(2-hydroxyethyl)piperazine Intermediate from Step 1 + 1-(2-hydroxyethyl)piperazine + DIPEA n-Butanol, 120°C, 4–5 h 81.2 Final product Dasatinib, mp 256–260°C
Alternative one-pot synthesis of thiazole intermediate (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide + NBS + water + thiocarbamide One-pot reaction Not specified Streamlines intermediate synthesis
Use of protecting groups and amidation agents Hydroxyl-protected intermediates + amidation agents (PDCP, DCC, etc.) Variable Improved purity and yield Protects hydroxyethyl group during synthesis

Research Results and Industrial Suitability

  • The described synthetic methods have been optimized to achieve high yields and low impurity profiles, making them suitable for industrial-scale production.
  • The choice of solvent, base, temperature, and reaction time critically influences the purity and yield of intermediates and the final product.
  • The use of aprotic solvents like tetrahydrofuran and high-boiling solvents like n-butanol is common to facilitate nucleophilic substitution reactions.
  • The final compound is isolated by filtration and recrystallization, ensuring pharmaceutical-grade purity.

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of this compound, and how do they influence the final product's purity?

The synthesis involves a multi-step pathway:

  • Step 1 : Sulfur-directed ortho-lithiation of 2-chlorothiazole, followed by coupling with 2-chloro-6-methylphenyl isocyanate to form the core intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
  • Step 2 : Amide nitrogen protection using NaH and 4-methoxybenzyl chloride (PMB protection) to stabilize the intermediate for subsequent reactions .
  • Step 3 : NaH-mediated coupling with 4-amino-6-chloro-2-methylpyrimidine to generate an advanced intermediate .
  • Step 4 : Deprotection of the PMB group to yield the penultimate intermediate, which undergoes condensation with 1-(2-hydroxyethyl)piperazine to form the final product . Methodological Insight : Intermediate purification via column chromatography and monitoring by TLC ensures minimal side products. Analytical techniques like NMR and mass spectrometry validate structural integrity at each stage .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : Critical for confirming regiochemistry and functional group connectivity (e.g., distinguishing between pyrimidine and thiazole ring protons) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities arising from incomplete deprotection or side reactions .
  • Infrared Spectroscopy (IR) : Identifies characteristic stretches (e.g., amide C=O at ~1650 cm⁻¹) to confirm coupling success .
  • X-ray Diffraction : Resolves crystallographic ambiguities in complex intermediates, particularly for fused heterocycles .

Advanced Research Questions

Q. How can the condensation step with 1-(2-hydroxyethyl)piperazine be optimized to improve yield and selectivity?

  • Reaction Conditions :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine amine .
  • Temperature : Controlled heating (80–100°C) accelerates reactivity while avoiding decomposition .
    • Catalysis : Base catalysts like K₂CO₃ or DIPEA improve coupling efficiency by deprotonating the amine .
    • Workup Strategies : Aqueous extraction removes unreacted piperazine derivatives, while recrystallization from ethanol/water mixtures enhances purity .

Q. What strategies resolve discrepancies in NMR data for the penultimate intermediate during deprotection?

  • Scenario : Overlapping signals from aromatic protons or residual PMB-protected species.
  • Solutions :
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to differentiate between regioisomers .
  • Deuterated Solvent Screening : Switching from CDCl₃ to DMSO-d₆ may resolve signal splitting caused by hydrogen bonding .
  • Comparative Analysis : Cross-check spectral data with structurally analogous compounds (e.g., pyrimidine-thiazole hybrids) .

Q. How does the compound's structure influence its interaction with biological targets, and what SAR insights can guide derivative design?

  • Key Structural Features :
  • Thiazole-Pyrimidine Core : Facilitates π-π stacking with kinase ATP-binding pockets, as seen in Dasatinib analogs .
  • Hydroxyethylamino Side Chain : Enhances solubility and hydrogen-bonding potential with catalytic residues .
    • SAR Insights :
  • Chlorine Substitution : The 2-chloro-6-methylphenyl group improves steric complementarity with hydrophobic kinase domains .
  • Piperazine Linkers : Replacements with morpholine or thiomorpholine alter selectivity profiles (e.g., kinase inhibition vs. off-target effects) .

Data Contradiction Analysis

Q. How should researchers address conflicting mass spectrometry data suggesting impurities in the final product?

  • Hypothesis : Residual solvents (e.g., DMF) or incomplete deprotection generate low-molecular-weight byproducts.
  • Validation Steps :
  • High-Resolution MS (HRMS) : Distinguishes between isotopic clusters of the target compound and impurities .
  • HPLC-PDA : Quantifies impurity levels and identifies retention time shifts caused by polar side products .
  • Synthesis Repetition : Replicates reactions under stricter anhydrous conditions to rule out hydrolysis artifacts .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar thiazolo-pyrimidine derivatives in terms of reactivity and biological activity?

  • Reactivity :
  • Electrophilic Substitution : The thiazole ring reacts preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group .
  • Nucleophilic Attack : The pyrimidine amino group undergoes alkylation or acylation under mild conditions .
    • Biological Activity :
  • Kinase Inhibition : Analogous compounds (e.g., Dasatinib intermediates) show potent inhibition of BCR-ABL and Src kinases .
  • Cytotoxicity : Substitutions on the hydroxyethylamino side chain modulate apoptosis-inducing effects in cancer cell lines .

Methodological Tables

Synthetic Step Key Intermediate Analytical Validation
Ortho-lithiation & coupling2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideNMR (aromatic protons), IR (amide C=O)
PMB protection/deprotectionPMB-protected intermediateMS (m/z 450.1 [M+H]⁺)
Final condensationN-(2-Chloro-6-methylphenyl)-...thiazolecarboxamideHRMS, X-ray crystallography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.